4-Aminopyridine-3,5-dicarboxylic acid

Description

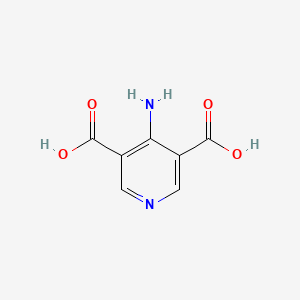

4-Aminopyridine-3,5-dicarboxylic acid is a pyridine derivative featuring an amino group at the 4-position and carboxylic acid groups at the 3- and 5-positions. Pyridine dicarboxylic acids, such as pyridine-3,5-dicarboxylic acid (CAS 499-81-0), are known for their roles in coordination chemistry and metal-organic frameworks (MOFs) due to their ability to act as polydentate ligands . The amino group in this compound likely enhances its metal-binding capacity and modifies electronic properties, making it valuable in catalysis or materials science.

Properties

Molecular Formula |

C7H6N2O4 |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

4-aminopyridine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-9-2-4(5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |

InChI Key |

AQOPKTRYLNTCQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-3,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in situ decarboxylation process . Another approach involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride to form pyridine-3,5-dicarbonyl dichloride, which is then further reacted to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or dinitrogen pentoxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of carboxylic acids.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Aminopyridine-3,5-dicarboxylic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s interaction with these channels is crucial for its effects on neural transmission and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-aminopyridine-3,5-dicarboxylic acid with structurally or functionally related dicarboxylic acids, emphasizing their chemical properties, applications, and research findings.

Structural Isomers and Derivatives

- 4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9): This isomer features nitro (electron-withdrawing) and carboxylic acid groups at the 2,6-positions. Unlike the amino group in the target compound, the nitro group increases acidity and may limit biological compatibility due to its reactivity. It is primarily noted for its hazardous properties (e.g., skin/eye irritation) rather than industrial applications .

- Pyridine-3,5-dicarboxylic acid (CAS 499-81-0): Lacking the 4-amino group, this compound is widely used in MOFs as a linker. Its carboxylate groups facilitate coordination with metal nodes, creating porous structures for gas storage or catalysis . The amino group in this compound could further enhance framework stability or functionality.

Heterocyclic Dicarboxylic Acids

- Furan-2,5-dicarboxylic acid (FDCA): A biomass-derived furan with carboxylic acids at the 2,5-positions. FDCA is a sustainable alternative to terephthalic acid in polyesters (e.g., polyethylene furanoate). Its rigid furan ring imparts high thermal stability, but its non-aromatic nature limits electronic versatility compared to pyridine derivatives .

- Imidazole-4,5-dicarboxylic acid :

This compound and its derivatives (e.g., glyoxaline analogs) are utilized in drug discovery and materials research. The imidazole ring enables hydrogen bonding and pH-dependent solubility, which are advantageous in pharmaceutical design .

Coordination Chemistry and MOFs

Data Table: Key Comparative Properties

| Compound | Core Structure | Functional Groups | Key Applications | Notable Properties |

|---|---|---|---|---|

| This compound | Pyridine | Amino, 3,5-carboxylic | MOFs, drug synthesis (inferred) | Enhanced metal coordination, acidity |

| 4-Nitropyridine-2,6-dicarboxylic acid | Pyridine | Nitro, 2,6-carboxylic | Limited (hazardous) | High reactivity, electron-withdrawing |

| Furan-2,5-dicarboxylic acid | Furan | 2,5-carboxylic | Bio-based polymers (PEF) | Renewable, high thermal stability |

| Imidazole-4,5-dicarboxylic acid | Imidazole | 4,5-carboxylic | Pharmaceuticals, materials | Hydrogen bonding, pH-sensitive |

| 1-Aminoindan-1,5-dicarboxylic acid | Indan (bicyclic) | Amino, 1,5-carboxylic | Neuroprotection (glutamate antagonist) | Bicyclic lipophilicity, receptor binding |

Research Findings and Industrial Relevance

- FDCA : Validated by the U.S. DOE as a top biomass-derived chemical, FDCA’s industrial adoption in polymers underscores the importance of dicarboxylic acids in green chemistry .

- Imidazole Derivatives : Libraries of imidazole-4,5-dicarboxylic acid esters demonstrate their versatility in parallel synthesis for drug discovery .

- MOFs: Pyridine-3,5-dicarboxylic acid-based MOFs exhibit tunable porosity, suggesting that amino-substituted analogs could advance sensor or storage technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.